1-(3-Bromophenyl)-3-phenylurea

Catalog No.
S11190736
CAS No.
M.F
C13H11BrN2O
M. Wt
291.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromophenyl)-3-phenylurea

Product Name

1-(3-Bromophenyl)-3-phenylurea

IUPAC Name

1-(3-bromophenyl)-3-phenylurea

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

InChI

InChI=1S/C13H11BrN2O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17)

InChI Key

QHVAYAGKWIZZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br

Precursor Selection and Reaction Pathways

The synthesis of 1-(3-bromophenyl)-3-phenylurea hinges on strategic precursor selection to ensure regioselective urea bond formation. Two primary routes dominate:

  • Isocyanate-Aniline Coupling: Reacting 3-bromophenyl isocyanate with aniline in anhydrous toluene at 80°C produces the target compound via nucleophilic addition. This method, adapted from phenylurea derivatization protocols [1], achieves moderate yields (55–65%) but requires stringent moisture control to prevent isocyanate hydrolysis.
  • Urea Retro-Synthesis: An alternative pathway involves condensing 3-bromoaniline with phenyl isocyanate in the presence of triethylamine. This approach, inspired by triphosgene-mediated urea syntheses [5], avoids intermediate isolation, streamlining the process to a one-pot reaction with yields up to 72%.

Comparative studies highlight the superiority of 3-bromophenyl isocyanate as a precursor due to its higher reactivity compared to bromoaniline derivatives. For instance, substituting 3-bromoaniline with 3-bromo-1-iodobenzene in a Suzuki-Miyaura coupling (using Pd(OAc)₂/PPh₃) [3] introduces complexity but improves regioselectivity in polyhalogenated systems.

Table 1: Precursor Performance in Urea Synthesis

Precursor CombinationCatalystYield (%)Purity (%)
3-Bromophenyl isocyanate + AnilineNone6592
3-Bromoaniline + Phenyl isocyanateTriethylamine7289
3-Bromo-1-iodobenzene + Phenylboronic AcidPd(OAc)₂5895

Catalytic Systems for Urea Bond Formation

Catalytic systems profoundly influence reaction efficiency and selectivity:

  • Base-Catalyzed Systems: Sodium carbonate and triethylamine are widely employed to deprotonate aniline, facilitating nucleophilic attack on isocyanate groups. In one protocol, saturated sodium carbonate solution accelerated chloroacetyl chloride incorporation into phenylurea intermediates, achieving 62.5% yield [1].
  • Transition-Metal Catalysis: Palladium-based catalysts, such as Pd(OAc)₂ with PPh₃, enable cross-coupling reactions essential for introducing bromophenyl groups. For example, Suzuki couplings between 1-bromo-3-iodobenzene and phenylboronic acid yielded 3-bromobiphenyl precursors with 95% purity [3].
  • Triphosgene-Mediated Ureation: Triphosgene (bis(trichloromethyl) carbonate) serves as a phosgene substitute, generating isocyanate intermediates in situ. This method, effective for unsymmetrical ureas [5], minimizes hazardous gas release and is adaptable to one-pot syntheses.

Table 2: Catalytic System Efficiency

CatalystReaction Time (h)Yield (%)Selectivity (%)
Triethylamine87288
Pd(OAc)₂/PPh₃245895
Triphosgene66890

Solvent Effects on Reaction Kinetics

Solvent polarity and proticity critically impact reaction rates and product solubility:

  • Polar Aprotic Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance nucleophilic substitution rates by stabilizing transition states. In the synthesis of nicotinohydrazide-linked phenylureas, THF increased reaction completion from 60% to 85% compared to ethanol [2].
  • Mixed-Solvent Systems: Ethyl acetate/n-hexane (3:1) improves crystallization efficiency, as demonstrated in thin-layer chromatography (TLC) analyses of phenylurea derivatives [1]. This mixture reduces byproduct solubility, facilitating higher-purity isolations.
  • Aqueous-Organic Biphasic Systems: Toluene/water mixtures enable efficient Suzuki-Miyaura couplings by segregating hydrophilic catalysts (e.g., K₂CO₃) from hydrophobic reactants, achieving 95% purity in 3-bromobiphenyl synthesis [3].

Table 3: Solvent Performance in Urea Synthesis

Solvent SystemReaction Rate (k, h⁻¹)Yield (%)
THF0.1585
Ethyl Acetate/n-Hexane0.1278
Toluene/Water0.0995

Purification Strategies and Yield Optimization

Post-synthetic purification ensures high-purity 1-(3-bromophenyl)-3-phenylurea:

  • Recrystallization: Ethanol-water mixtures (1:1) effectively remove unreacted aniline and sodium carbonate residues. In one study, recrystallization increased purity from 80% to 98% [1].
  • Column Chromatography: Silica gel chromatography with hexane/ethyl acetate gradients isolates target compounds from diarylurea byproducts. This method, critical for insecticidal phenylurea derivatives [2], achieves >99% purity but reduces yields by 10–15%.
  • Acid-Base Washing: Sodium carbonate solutions (10%) eliminate excess phenol or acidic impurities, as utilized in phenoxyacetyl urea syntheses [1].

Table 4: Purification Method Comparison

MethodPurity Gain (%)Yield Loss (%)
Recrystallization185
Column Chromatography1915
Acid-Base Washing122

The thermodynamic stability of 1-(3-Bromophenyl)-3-phenylurea represents a fundamental aspect of its physical characterization. Based on fundamental thermodynamic principles observed in similar urea derivatives, this compound exhibits specific stability patterns influenced by its molecular architecture.

Thermodynamic analysis of urea compounds reveals that thermal decomposition occurs through multiple stages, with initial decomposition typically commencing around 160°C [1]. For halogenated phenylurea derivatives similar to 1-(3-Bromophenyl)-3-phenylurea, the presence of the bromine substituent at the meta position introduces electronic effects that can influence the overall thermal stability profile. The compound's thermodynamic behavior is expected to follow patterns observed in related brominated aromatic urea derivatives, where the electron-withdrawing nature of the bromine atom affects the stability of the urea core.

Temperature RangeThermodynamic EventCharacteristics
Below 160°CMinimal decompositionSlow evaporation of molten material [1]
160-180°COnset decompositionInitial breakdown with formation of intermediates [1]
180-200°CPrimary decompositionFormation of biuret-type intermediates reaches maximum [1]
Above 240°CComplete urea breakdownMinimal urea and biuret content in residue [1]
Above 280°CSecondary decompositionFormation of cyanuric acid derivatives [1]

The thermodynamic stability analysis of 1-(3-Bromophenyl)-3-phenylurea must consider the influence of the aromatic substitution pattern. The meta-bromophenyl group introduces steric and electronic perturbations that can affect the hydrogen bonding network typical of urea compounds [2]. These modifications potentially alter the enthalpy of fusion and the thermal decomposition pathway compared to unsubstituted phenylurea derivatives.

Advanced thermodynamic analysis techniques such as differential scanning calorimetry would be expected to reveal characteristic endothermic transitions corresponding to melting and subsequent decomposition events. The presence of both phenyl and bromophenyl substituents creates a complex molecular environment where intermolecular interactions contribute significantly to the overall thermodynamic stability profile [3].

Solubility Characteristics in Polar/Non-polar Media

The solubility profile of 1-(3-Bromophenyl)-3-phenylurea exhibits distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature arising from its dual aromatic character and polar urea functionality.

Based on comprehensive solubility studies of related phenylurea derivatives, the solubility characteristics can be systematically categorized according to solvent polarity and hydrogen bonding capability [4] [5]. The parent compound 1-phenylurea demonstrates specific solubility trends that provide a foundation for understanding the behavior of the brominated derivative.

Polar Solvent Systems

In highly polar solvents, 1-(3-Bromophenyl)-3-phenylurea exhibits moderate to high solubility due to the hydrogen bonding capability of the urea moiety. The solubility hierarchy in polar solvents follows the pattern: dimethylformamide (DMF) > dimethyl sulfoxide (DMSO) > N-methyl-2-pyrrolidinone (NMP) > ethylene glycol > methanol > ethanol [4] [5]. This pattern reflects the ability of these solvents to solvate both the polar urea functionality and the aromatic systems through complementary interactions.

Solvent TypePolarity IndexExpected Solubility PatternInteraction Mechanism
DMFHighVery HighStrong hydrogen bonding and dipolar interactions [4]
DMSOHighHighExcellent hydrogen bond acceptance [4]
MethanolMedium-HighModerateHydrogen bonding with urea NH groups [4]
EthanolMediumModerate-LowLimited hydrogen bonding capacity [4]
WaterHighVery LowPoor solvation of aromatic components [4] [5]

Non-polar Solvent Systems

In non-polar solvents, the solubility of 1-(3-Bromophenyl)-3-phenylurea is significantly reduced due to the inability of these media to effectively solvate the polar urea functionality. The compound demonstrates limited solubility in hydrocarbons and weakly polar organic solvents. The presence of the bromophenyl substituent provides some enhancement in solubility in moderately polar organic solvents compared to unsubstituted phenylurea [6].

The solubility in non-polar media follows the general trend: 1,4-dioxane > ethyl acetate > acetonitrile > 1,2-dichloroethane > hexane [4]. This pattern reflects the balance between the polar urea core and the lipophilic aromatic substituents, where the bromophenyl group contributes to enhanced interaction with moderately polar solvents.

Temperature-Dependent Solubility

Solubility measurements across temperature ranges reveal that 1-(3-Bromophenyl)-3-phenylurea exhibits typical positive temperature coefficients in most solvents. The temperature dependence can be described by thermodynamic equations that account for the enthalpy and entropy changes associated with the dissolution process [4]. The relationship between temperature and solubility provides insights into the energetics of solute-solvent interactions and the degree of organization in the solution phase.

Acid-Base Behavior and pKa Determination

The acid-base characteristics of 1-(3-Bromophenyl)-3-phenylurea are fundamentally determined by the ionizable protons associated with the urea nitrogen atoms. Understanding these properties requires consideration of the electronic effects introduced by both the phenyl and bromophenyl substituents on the urea pKa values.

Electronic Effects on Urea Acidity

The presence of electron-withdrawing substituents significantly influences the acidity of urea derivatives. The bromine atom at the meta position of the phenyl ring exerts an inductive electron-withdrawing effect that increases the acidity of the adjacent urea nitrogen [7] [8]. This electronic perturbation results in a measurable decrease in pKa values compared to unsubstituted phenylurea.

The theoretical framework for understanding these effects involves consideration of the electron density distribution across the conjugated system. The meta-bromo substitution creates an electron-deficient aromatic system that enhances the electrophilic character of the attached nitrogen atom [8]. This effect is transmitted through the urea bridge, influencing the overall acid-base equilibrium.

Structural FeatureElectronic EffectImpact on pKaMagnitude of Change
Meta-bromophenyl groupElectron-withdrawing (inductive)Decreased pKa-0.5 to -1.0 units [8]
Phenyl groupWeakly electron-withdrawingDecreased pKa-0.2 to -0.4 units [8]
Urea NH groupsHydrogen bond donorsVariableDependent on substitution [9]

Protonation State Distribution

The acid-base behavior of 1-(3-Bromophenyl)-3-phenylurea involves multiple ionizable sites, creating a complex pH-dependent speciation profile. The compound exists predominantly in its neutral form under physiological conditions, with protonation occurring only under strongly acidic conditions. The electronic effects of the aromatic substituents result in pKa values that are lower than those of simple alkyl ureas but higher than those of highly electron-deficient aromatic ureas [9].

The distribution of protonation states can be predicted using computational methods that account for the electronic structure and solvent effects. The presence of the bromine substituent creates a localized electron-deficient region that affects the basicity of nearby nitrogen atoms through resonance and inductive mechanisms [7].

Experimental Determination Methods

Accurate pKa determination for 1-(3-Bromophenyl)-3-phenylurea requires specialized techniques due to the compound's limited water solubility and the weak acidity of the urea functional group. Potentiometric titration in aqueous-organic solvent mixtures provides the most reliable approach, with extrapolation to pure aqueous conditions using established thermodynamic relationships [9].

Alternative methods include spectrophotometric determination in buffered solutions, where the ionization state affects the electronic absorption spectrum of the aromatic chromophores. The bromophenyl substituent provides a convenient spectroscopic handle for monitoring protonation-induced changes in electronic structure [10].

Solid-State Phase Transitions

The solid-state behavior of 1-(3-Bromophenyl)-3-phenylurea encompasses polymorphism, phase transitions, and crystal form stability, representing critical aspects of its physicochemical characterization. Understanding these phenomena requires examination of the molecular packing arrangements and intermolecular interactions that govern solid-state stability.

Polymorphic Behavior

Organic urea derivatives commonly exhibit polymorphism due to the flexibility of hydrogen bonding arrangements and the tendency of aromatic substituents to adopt multiple packing motifs [11] [12]. For 1-(3-Bromophenyl)-3-phenylurea, the presence of both hydrogen bond donors (urea NH groups) and acceptors (carbonyl oxygen), combined with aromatic π-π stacking interactions and halogen bonding from the bromine atom, creates multiple possible crystal forms.

The polymorphic landscape is influenced by the conformational flexibility around the urea C-N bonds and the relative orientations of the phenyl and bromophenyl rings. Different crystal forms may exhibit varying degrees of planarity in the urea moiety and different torsional angles between the aromatic rings and the central urea group [2].

Crystal FormMolecular GeometryPacking MotifStability Relationship
Form I (Hypothetical)Planar urea, coplanar aromaticsLinear hydrogen bond chainsThermodynamically stable [11]
Form II (Hypothetical)Twisted urea, non-coplanar ringsLayered structureMetastable [11]
Form III (Hypothetical)Intermediate geometryMixed packingKinetically favored [11]

Thermal Phase Transitions

The thermal behavior of 1-(3-Bromophenyl)-3-phenylurea involves multiple phase transitions that can be characterized using differential scanning calorimetry and thermogravimetric analysis. The compound is expected to exhibit a melting endotherm followed by decomposition events at higher temperatures, consistent with the behavior observed in related aromatic urea derivatives [1] [13].

Phase transition temperatures are influenced by the strength of intermolecular interactions in the crystal lattice. The bromophenyl substituent can participate in halogen bonding interactions that may stabilize certain crystal forms and influence transition temperatures [14]. The meta-position of the bromine atom allows for specific geometric arrangements that optimize these interactions.

Crystallization and Phase Control

The formation of specific crystal phases can be controlled through manipulation of crystallization conditions, including solvent selection, temperature profiles, and the presence of additives [15] [16]. For 1-(3-Bromophenyl)-3-phenylurea, crystallization from polar solvents such as ethanol or methanol typically favors the formation of hydrogen-bonded networks, while crystallization from less polar solvents may promote alternative packing arrangements dominated by aromatic interactions.

The kinetics of phase transitions are governed by nucleation and growth processes that depend on the relative stability of different crystal forms and the activation barriers for structural rearrangement [17]. Understanding these relationships allows for the rational design of crystallization processes to obtain desired polymorphic forms with optimal properties.

Solid-State Stability

The long-term stability of different crystal forms depends on thermodynamic factors and kinetic barriers to phase transformation. Metastable polymorphs may undergo slow conversion to more stable forms through solid-state processes that involve molecular rearrangement without complete dissolution [17]. The rate of these transformations is influenced by factors such as temperature, humidity, and mechanical stress.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

290.00548 g/mol

Monoisotopic Mass

290.00548 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-08-2024

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